molecular formula C5H11BF3NO B15071600 Hydrogen trifluoro(morpholinomethyl)borate

Hydrogen trifluoro(morpholinomethyl)borate

Cat. No.: B15071600
M. Wt: 168.96 g/mol
InChI Key: FQKLIGKQQGNVHW-UHFFFAOYSA-O
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Description

Hydrogen trifluoro(morpholinomethyl)borate is an organoboron compound characterized by a morpholinomethyl substituent attached to a trifluoroborate core. While the potassium salt (CAS 936329-94-1) is more commonly documented in synthetic applications , the hydrogen form is hypothesized as an intermediate or precursor in specific acid-base reactions. The morpholinomethyl group introduces a heterocyclic amine moiety, enhancing solubility and stability in polar solvents. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated motifs into organic frameworks, leveraging boron’s unique reactivity .

Properties

Molecular Formula

C5H11BF3NO

Molecular Weight

168.96 g/mol

IUPAC Name

hydron;trifluoro(morpholin-4-ylmethyl)boranuide

InChI

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1

InChI Key

FQKLIGKQQGNVHW-UHFFFAOYSA-O

Canonical SMILES

[H+].[B-](CN1CCOCC1)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrogen trifluoro(morpholinomethyl)borate can be synthesized through several methods. One common approach involves the reaction of morpholine with boron trifluoride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydrogen trifluoro(morpholinomethyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds. These products have diverse applications in materials science and catalysis .

Mechanism of Action

The mechanism by which hydrogen trifluoro(morpholinomethyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The morpholinomethyl group provides additional functional sites for interaction with other molecules, facilitating complex formation and catalysis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trifluoroborates are classified based on their substituents, which dictate their reactivity and applications:

Compound Name Substituent Type Key Functional Groups Molecular Formula Average Mass (g/mol)
Potassium trifluoro(morpholinomethyl)borate Heterocyclic amine Morpholine ring, -CH₂-BF₃⁻K⁺ C₅H₁₀BF₃NO₂K 297.12
Potassium methyltrifluoroborate Alkyl -CH₃-BF₃⁻K⁺ CH₃BF₃K 147.91
Potassium benzyltrifluoroborate Arylalkyl Benzyl-CH₂-BF₃⁻K⁺ C₇H₇BF₃K 232.04
Potassium trifluoro(piperidinylmethyl)borate Heterocyclic amine Piperidine ring, -CH₂-BF₃⁻K⁺ C₆H₁₂BF₃NK 283.08
Trifluoroborane hydrate Inorganic H₂O-BF₃ H₂BF₃O 85.82

Key Observations :

  • Heterocyclic amine derivatives (e.g., morpholinomethyl, piperidinylmethyl) exhibit enhanced stability in aqueous media due to intramolecular hydrogen bonding .
  • Alkyl/aryl derivatives (e.g., methyl, benzyl) show higher volatility and faster coupling kinetics but lower thermal stability .

Reactivity in Cross-Coupling Reactions

Trifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative data from cross-coupling studies:

Compound Substrate Catalyst System Yield (%) Reference
K⁺[BF₃-CH₂-morpholine]⁻ Aryl chlorides Pd(OAc)₂, RuPhos, Na₂CO₃ 85–92
K⁺[BF₃-CH₂-piperidine]⁻ Aryl bromides XPhos Pd G2, K₂CO₃ 78–88
K⁺[BF₃-CH₃]⁻ Heteroaryl chlorides Pd(OAc)₂, QPhos, K₂CO₃ 65–75
K⁺[BF₃-CH₂-Ph]⁻ Aryl iodides Pd(OAc)₂, SPhos, Cs₂CO₃ 90–95

Key Observations :

  • Morpholinomethyl and piperidinylmethyl derivatives achieve higher yields with aryl chlorides due to electron-donating amine groups stabilizing transition states .

Stability and Spectroscopic Properties

The counterion and substituent significantly influence stability and NMR behavior:

  • 19F NMR Shifts: Potassium trifluoro(morpholinomethyl)borate: δ = -134.2 ppm (vs. CFCl₃) . Potassium methyltrifluoroborate: δ = -136.5 ppm . Trifluoroborane hydrate: δ = -148.9 ppm .

Computational Insights: The morpholinomethyl group reduces deshielding effects compared to alkyl substituents, attributed to electron donation from the morpholine nitrogen . Sodium counterions (vs. potassium) increase chemical shift errors by up to 11.4 ppm due to weaker ion pairing .

Biological Activity

Hydrogen trifluoro(morpholinomethyl)borate, a boron-containing compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented as follows:

  • Chemical Formula : C₅H₈BF₃N
  • Molecular Weight : 167.93 g/mol
  • Functional Groups : Contains a morpholinomethyl group and trifluoroborate moiety.

The presence of the trifluoromethyl group is significant as it may enhance the compound's lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, leading to changes in signal transduction pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study on borate-buffered solutions indicated significant antimicrobial activity against various bacterial strains, including:

Bacterial Strain Activity Observed
Pseudomonas spp.High
Enteric bacteriaModerate
Staphylococcus spp.Significant

This suggests that this compound could be effective in treating infections caused by these pathogens .

Cytotoxicity and Antitumor Effects

Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes findings from various studies assessing its impact on different cancer types:

Cancer Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

These results indicate that the compound may have potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of this compound in a borate-buffered medium against multiple bacterial strains. The results demonstrated a broad-spectrum antimicrobial effect, particularly against Pseudomonas species, suggesting its utility in pharmaceutical applications for infection control .
  • Case Study on Antitumor Activity :
    In vitro studies on HeLa cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This positions the compound as a potential candidate for further development in cancer therapy .

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